

Application Notes and Protocols for D-Norleucine Crystal Structure Analysis

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Compound of Interest

Compound Name: *D-(-)-Norleucine*

Cat. No.: *B555910*

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This document provides a detailed overview of the experimental methods employed in the analysis of the crystal structure of D-Norleucine. While specific crystallographic data for pure D-Norleucine is not extensively available in the public domain, this guide draws upon published research on the closely related racemic DL-Norleucine and its co-crystals to present a comprehensive set of protocols and application notes. The methodologies described herein are standard for the crystallographic analysis of small organic molecules and can be readily adapted for D-Norleucine.

Introduction

D-Norleucine is a non-proteinogenic amino acid, an enantiomer of the more common L-Norleucine. Understanding its three-dimensional structure is crucial for applications in peptide synthesis, drug design, and as a research tool to probe protein structure and function. X-ray crystallography stands as the definitive method for elucidating the atomic-level arrangement of molecules in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystallographic analysis of norleucine is often complicated by polymorphism—the ability to exist in multiple crystalline forms (α , β , γ)—and the tendency for stacking disorder within the crystal lattice. These phenomena are particularly well-documented for the racemic mixture, DL-Norleucine.^{[1][2]}

Data Presentation: Crystallographic Data for Norleucine Derivatives

The following table summarizes crystallographic data for derivatives of norleucine. It is important to note that these data are for co-crystals or the racemic form, as comprehensive data for pure D-Norleucine crystals is not readily available in the surveyed literature.

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Reference
L-Isoleucine D-Norleucine	Monoclinic	P2 ₁	[3]							
DL-Norleucine Maleate	Monoclinic	P2 ₁	28.731	6.734	11.732	90	99.42	90	2239.23	[4]
DL-Norleucine Magnesium Sulfate	Monoclinic		9.85	4.66	16.28	90	104.46	90	724	[5]

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals, followed by X-ray diffraction data collection and structure solution

and refinement.

Single Crystal Growth of D-Norleucine

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The slow evaporation method is a common and effective technique for growing crystals of amino acids from solution.^{[3][6]}

Protocol: Slow Evaporation Method

- **Solution Preparation:** Prepare a saturated or near-saturated solution of D-Norleucine in a suitable solvent. Deionized water is a common solvent for amino acids.^[5] Gentle heating and stirring can aid in dissolution.
- **Filtration:** Filter the solution using a syringe filter (e.g., 0.22 µm pore size) to remove any dust or particulate matter that could act as unwanted nucleation sites.
- **Crystallization Vessel:** Transfer the filtered solution to a clean crystallization vessel, such as a small beaker or vial. The vessel should be loosely covered to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.
- **Incubation:** Place the vessel in a vibration-free and temperature-stable environment. Room temperature is often suitable.
- **Crystal Growth:** As the solvent slowly evaporates, the concentration of the solute will increase, eventually reaching a state of supersaturation, which will induce the formation of crystals. This process can take several days to weeks.^[3]
- **Harvesting:** Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, they should be carefully harvested from the solution using a small loop or spatula.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the three-dimensional atomic structure of a crystalline solid.

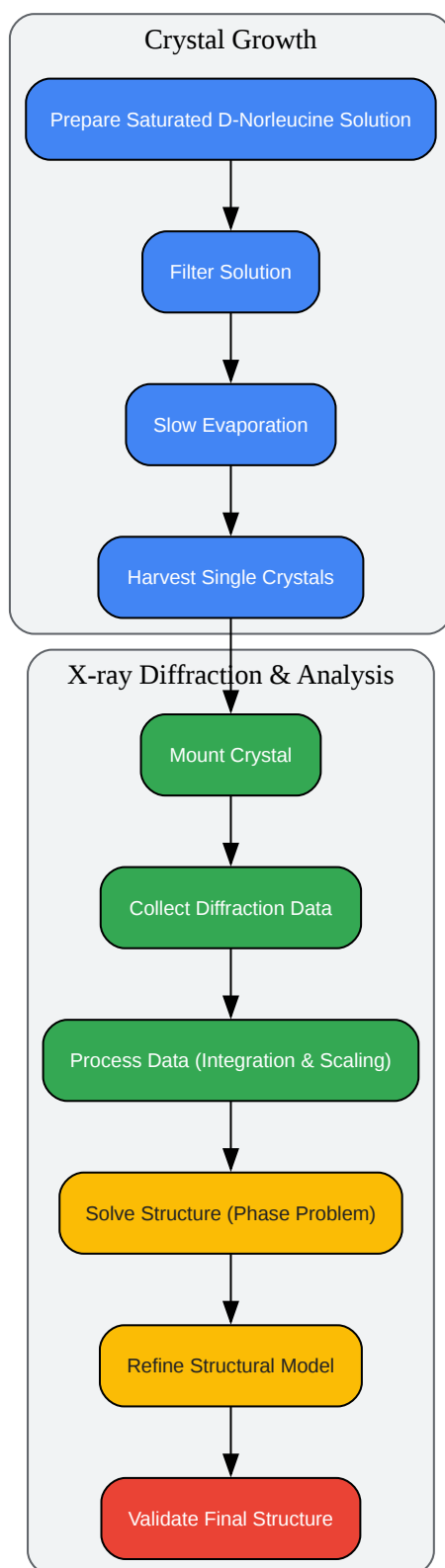
Protocol: Data Collection and Structure Determination

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.
- **Diffractometer Setup:** The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu K α radiation), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.
- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each orientation.
- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution:** The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
- **Structure Refinement:** The initial structural model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
- **Validation:** The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizations

Experimental Workflow for D-Norleucine Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of D-Norleucine, from sample preparation to final structure validation.



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